molecular formula C5H6O3 B13089444 2-Oxocyclobutanecarboxylic acid

2-Oxocyclobutanecarboxylic acid

Cat. No.: B13089444
M. Wt: 114.10 g/mol
InChI Key: FZEPARZCAPJYHN-UHFFFAOYSA-N
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Description

2-Oxocyclobutanecarboxylic acid is an organic compound with the molecular formula C₅H₆O₃. It is a derivative of cyclobutanecarboxylic acid, featuring a ketone group at the 2-position of the cyclobutane ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxocyclobutanecarboxylic acid typically involves the following steps:

    Preparation of Methyl Triphenylphosphine Iodide (II): This intermediate is prepared using standard iodination techniques.

    Preparation of 3-Benzal Cyclobutanol (III): This involves the reaction of cyclobutanone with benzaldehyde.

    Preparation of Methyl-Benzenesulfonic Acid-3-Benzal Cyclobutanol Ester (IV): This esterification step uses benzenesulfonic acid.

    Preparation of 3-Benzal Cyclobutanecarbonitrile (V): This involves the conversion of the ester to a nitrile.

    Preparation of 3-Benzal Cyclobutylcarboxylic Acid (VI): This step involves hydrolysis of the nitrile.

    Preparation of this compound (VIII): The final step involves oxidation of the cyclobutylcarboxylic acid.

Industrial Production Methods: Industrial production methods for this compound often involve the use of cost-effective starting materials and conventional equipment. One method includes the ozonation of cyclobutylcarboxylic acid, which avoids the use of highly toxic reagents like osmium tetroxide .

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxocyclobutanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, including kinase inhibitors and thrombin inhibitors.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-oxocyclobutanecarboxylic acid involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

2-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H6O3/c6-4-2-1-3(4)5(7)8/h3H,1-2H2,(H,7,8)

InChI Key

FZEPARZCAPJYHN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1C(=O)O

Origin of Product

United States

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